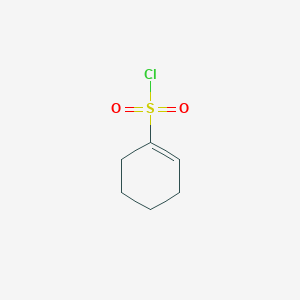

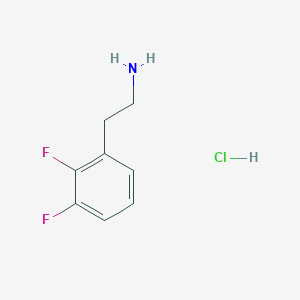

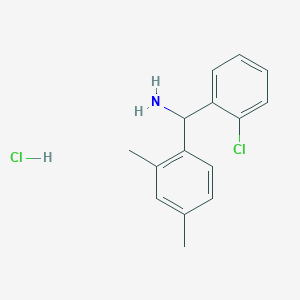

![molecular formula C11H18N2O2 B1453177 8-(プロパン-2-イル)-1,3-ジアザスピロ[4.5]デカン-2,4-ジオン CAS No. 91216-35-2](/img/structure/B1453177.png)

8-(プロパン-2-イル)-1,3-ジアザスピロ[4.5]デカン-2,4-ジオン

概要

説明

Spiro compounds, such as the one you mentioned, are a type of organic compound characterized by two rings linked by one carbon atom . They have 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .

Synthesis Analysis

A related compound, 8-oxa-2-azaspiro[4.5]decane, has been synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by two rings linked by one carbon atom . The spirocyclic core of the spiro[4.5]decanone series has potential for expansion into both the substrate and 2OG binding pockets of the PHDs .Chemical Reactions Analysis

A process for the preparation of a related compound, 8-azaspiro[4.5]decane-7,9-dione, involves the reaction of 8-(4-piperazin-1-ylbutyl)-8-azaspiro[4.5]decane-7,9-dione with 2-chloropyrimidine .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the compound Buspirone, which is an azaspiro compound, has a molecular weight of 385.503 Da .科学的研究の応用

創薬とトランスレーショナルメディシン

この化合物は、デルタオピオイド受容体選択的アゴニストの新しいケモタイプとして同定されています。これは、従来のオピオイドに比べて副作用が少なく、デルタオピオイド受容体を標的とする新しい疼痛管理療法の開発に有望です。 研究には、受容体との相互作用とその後のベータアレスチン動員を理解するためのハイスループットスクリーニングと計算モデリングが含まれています .

血液学における骨髄刺激

血液学の分野では、この化合物の誘導体が骨髄刺激活性を示しています。 これは、特に人工的に誘導された骨髄抑制症候群において重要であり、これらの化合物は骨髄造血におけるリンパ球と顆粒球の細胞プール再生を加速することができます .

プロリルヒドロキシラーゼドメイン阻害

問題の化合物を含むスピロ[4.5]デカノン誘導体は、プロリルヒドロキシラーゼドメイン(PHD)阻害剤として研究されています。 PHD阻害剤は、体の低酸素への応答を調節する上で重要であり、貧血や虚血性疾患の治療における治療上の可能性があります .

作用機序

Target of Action

The primary target of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood, and motor control .

Mode of Action

8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione acts as a selective agonist for the DOR . It binds to the orthosteric site of the DOR, triggering a conformational change that activates the receptor . This activation leads to a decrease in cyclic adenosine monophosphate (cAMP) production .

Biochemical Pathways

Upon activation of the DOR, 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione influences several biochemical pathways. The most notable is the inhibition of adenylate cyclase , leading to a decrease in cAMP levels . This reduction in cAMP levels subsequently inhibits the release of neurotransmitters, thereby modulating pain perception .

Result of Action

The activation of the DOR by 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione results in antinociceptive effects , reducing the perception of pain . This compound has shown efficacy in a complete Freund’s adjuvant model of inflammatory pain in mice .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as a selective agonist for delta opioid receptors . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the orthosteric site of delta opioid receptors, which are G-protein coupled receptors (GPCRs) . This interaction is crucial for its function as it influences the receptor’s signaling pathways, leading to various physiological effects.

Cellular Effects

The effects of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, its interaction with delta opioid receptors can modulate the activity of downstream signaling molecules such as beta-arrestins and G-proteins . This modulation can lead to changes in cellular responses, including alterations in pain perception and inflammatory responses.

Molecular Mechanism

At the molecular level, 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione exerts its effects through binding interactions with delta opioid receptors . This binding is facilitated by docking and molecular dynamic simulations, which suggest that the compound fits well into the receptor’s orthosteric site . The binding leads to the activation or inhibition of various signaling pathways, depending on the context of the interaction. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione have been studied over time to understand its stability, degradation, and long-term impacts on cellular function . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that it can maintain its biological activity, although the specific effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione in animal models have been studied to determine its efficacy and safety at different dosages . It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced physiological responses . At very high doses, it can cause adverse effects, including toxicity and potential damage to tissues . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic contexts .

Transport and Distribution

The transport and distribution of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Studies have shown that it can be efficiently transported across cell membranes and distributed to target tissues where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is critical for its activity and function . It has been found to localize in specific compartments within cells, such as the cytoplasm and nucleus . This localization is often directed by targeting signals and post-translational modifications that guide the compound to its sites of action . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic potential .

特性

IUPAC Name |

8-propan-2-yl-1,3-diazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7(2)8-3-5-11(6-4-8)9(14)12-10(15)13-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYGYMNTXAXUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(CC1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

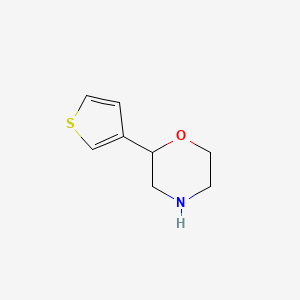

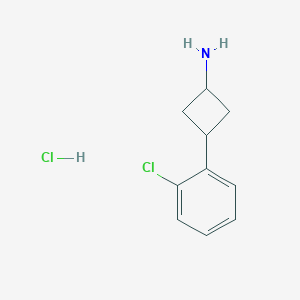

![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1453094.png)

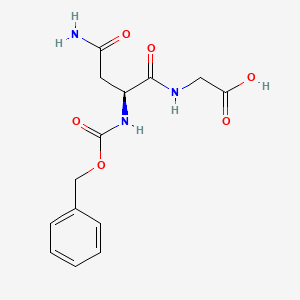

![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)